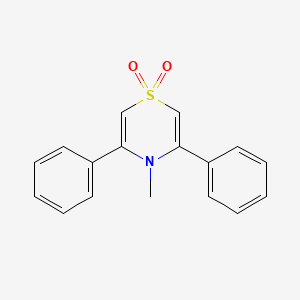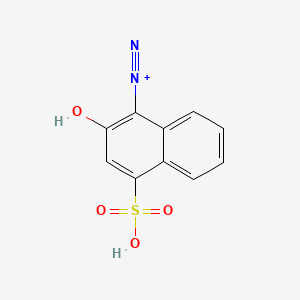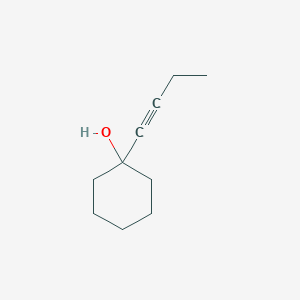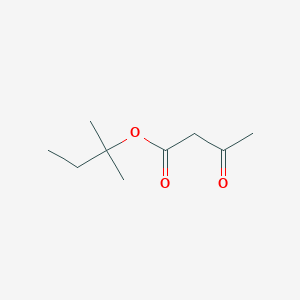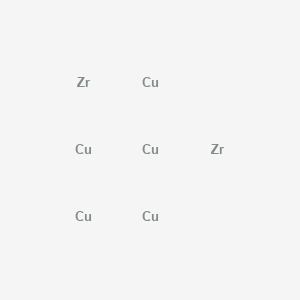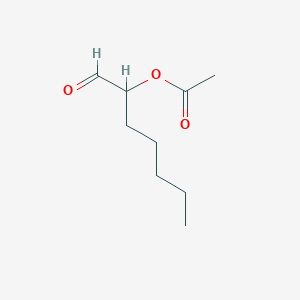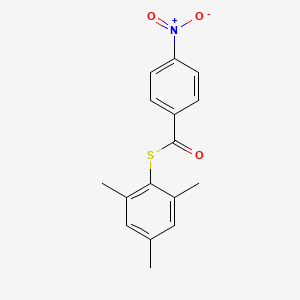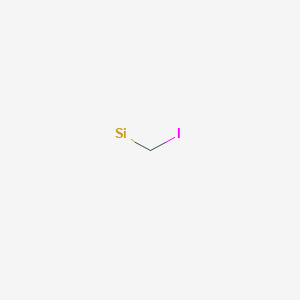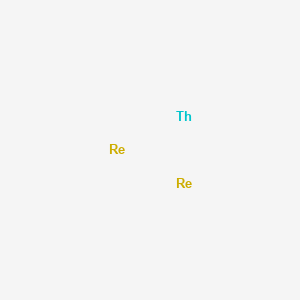
Rhenium--thorium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium–thorium (2/1) is a compound formed by the combination of rhenium and thorium in a 2:1 ratio This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry Rhenium is a transition metal known for its high melting point and resistance to corrosion, while thorium is an actinide metal with radioactive properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rhenium–thorium (2/1) typically involves the reaction of rhenium and thorium precursors under controlled conditions. One common method is the reaction of thorium chloride with rhenium carbonyl complexes. This reaction is carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the rhenium–thorium compound.
Industrial Production Methods
Industrial production of rhenium–thorium (2/1) may involve the use of high-temperature furnaces and specialized equipment to handle the reactive nature of the elements involved. The process typically includes the purification of rhenium and thorium precursors, followed by their controlled reaction in a high-temperature environment. The resulting compound is then purified and characterized to ensure its quality and consistency.
化学反応の分析
Types of Reactions
Rhenium–thorium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both rhenium and thorium.
Common Reagents and Conditions
Oxidation Reactions: Rhenium–thorium (2/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur at elevated temperatures and result in the formation of oxides.
Reduction Reactions: Reduction of rhenium–thorium (2/1) can be achieved using reducing agents such as hydrogen gas or sodium borohydride. These reactions often require specific conditions, such as high pressure or the presence of a catalyst.
Substitution Reactions: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be carried out using various reagents, depending on the desired substitution.
Major Products Formed
The major products formed from the reactions of rhenium–thorium (2/1) depend on the specific reaction conditions and reagents used. Common products include oxides, halides, and other coordination compounds.
科学的研究の応用
Rhenium–thorium (2/1) has several scientific research applications due to its unique properties:
Chemistry: In chemistry, rhenium–thorium (2/1) is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its ability to facilitate these reactions makes it valuable in the synthesis of complex molecules.
Biology: In biological research, rhenium–thorium (2/1) is studied for its potential use in radiopharmaceuticals. The radioactive properties of thorium make it suitable for imaging and therapeutic applications in medicine.
Medicine: Rhenium–thorium (2/1) is explored for its potential use in cancer treatment. The compound’s radioactive properties can be harnessed to target and destroy cancer cells while minimizing damage to healthy tissues.
Industry: In industrial applications, rhenium–thorium (2/1) is used in the production of high-temperature materials and coatings. Its resistance to corrosion and high melting point make it suitable for use in extreme environments.
作用機序
The mechanism of action of rhenium–thorium (2/1) involves its interaction with molecular targets and pathways within cells. In biological systems, the compound can bind to specific proteins or DNA, leading to changes in cellular function. The radioactive properties of thorium contribute to its ability to induce cell death, making it effective in cancer treatment. Additionally, the compound’s catalytic properties enable it to facilitate various chemical reactions by lowering the activation energy required for these reactions to occur.
類似化合物との比較
Rhenium–thorium (2/1) can be compared to other similar compounds, such as rhenium–uranium and rhenium–ruthenium compounds. While these compounds share some similarities, rhenium–thorium (2/1) is unique due to the specific properties of thorium. For example:
Rhenium–uranium: This compound also involves a combination of a transition metal and an actinide metal. uranium’s properties differ from those of thorium, resulting in different reactivity and applications.
Rhenium–ruthenium: This compound involves two transition metals, leading to different chemical behavior compared to rhenium–thorium (2/1). Rhenium–ruthenium compounds are often used in catalysis and materials science.
特性
CAS番号 |
12423-79-9 |
|---|---|
分子式 |
Re2Th |
分子量 |
604.45 g/mol |
IUPAC名 |
rhenium;thorium |
InChI |
InChI=1S/2Re.Th |
InChIキー |
PWZXYFZDMPTVCK-UHFFFAOYSA-N |
正規SMILES |
[Re].[Re].[Th] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


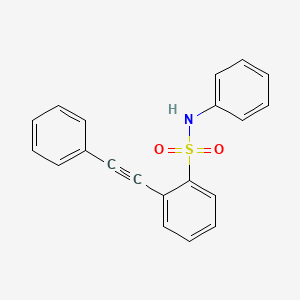
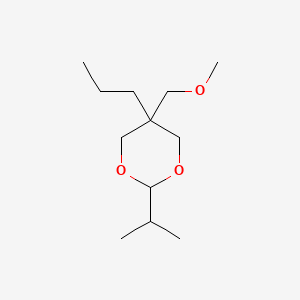
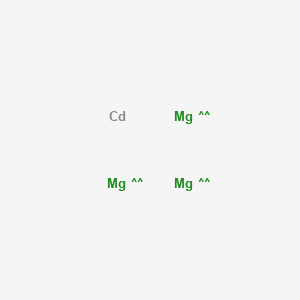

![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)

